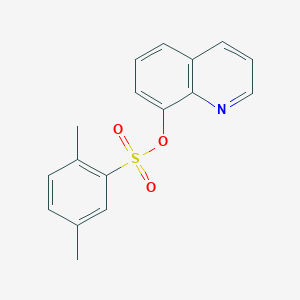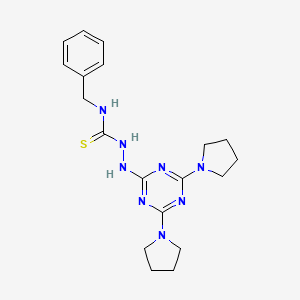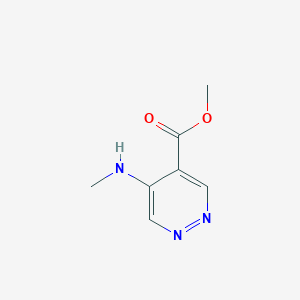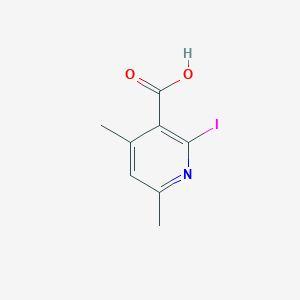
Quinolin-8-yl 2,5-dimethylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-8-yl 2,5-dimethylbenzenesulfonate is an organic compound that belongs to the sulfonyl ester chemical family. It has a molecular formula of C17H15NO3S and a molecular weight of 313.37 .
Synthesis Analysis
The synthesis of quinoline derivatives has been reported in various studies . For instance, a highly enantioselective biocatalytic dynamic kinetic resolution (DKR) of 2-(quinoline-8-yl) 3-methylbenzaldehydes and 1-naphthaldehydes has been described . The reaction proceeds by atroposelective carbonyl reduction catalyzed by commercial ketoreductases (KREDs), generally reaching high conversions and excellent enantiomeric excesses .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The torsion angle about the O—S bond between the quinoline system and the benzene ring is significant .Chemical Reactions Analysis
Quinoline derivatives have been involved in various chemical reactions . For example, a biocatalytic dynamic kinetic resolution (DKR) of 2-(quinoline-8-yl) 3-methylbenzaldehydes and 1-naphthaldehydes has been described . The reaction proceeds by atroposelective carbonyl reduction catalyzed by commercial ketoreductases (KREDs) .Physical And Chemical Properties Analysis
This compound has a molecular formula of C17H15NO3S and a molecular weight of 313.37 . Further physical and chemical properties may be determined through experimental procedures .Mechanism of Action
Target of Action
Quinolin-8-yl 2,5-dimethylbenzenesulfonate, like other quinoline derivatives, has been found to have anticancer properties . The primary targets of this compound are proteins in the PI3K/AKT/mTOR pathway , which plays a crucial role in cell proliferation and survival .
Mode of Action
The compound interacts with its targets by binding to them, which can inhibit their function . This interaction results in changes in the activity of the PI3K/AKT/mTOR pathway, potentially leading to decreased cell proliferation and increased cell death .
Biochemical Pathways
The PI3K/AKT/mTOR pathway is the primary biochemical pathway affected by this compound . This pathway is involved in multiple cellular processes, including cell growth, proliferation, and survival . By inhibiting this pathway, the compound can disrupt these processes, potentially leading to the death of cancer cells .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on the PI3K/AKT/mTOR pathway . By inhibiting this pathway, the compound can disrupt cell growth and proliferation, potentially leading to cell death .
Advantages and Limitations for Lab Experiments
One advantage of Quinolin-8-yl 2,5-dimethylbenzenesulfonate is its ability to enhance the immune response to a wide range of antigens. This makes it a useful adjuvant for vaccine development. However, this compound can be difficult to synthesize and purify, which can limit its availability for research purposes.
Future Directions
There are a number of future directions for research on Quinolin-8-yl 2,5-dimethylbenzenesulfonate. One area of research is the development of new vaccine formulations that incorporate this compound. Another area of research is the study of the mechanism of action of this compound and its effects on the immune system. Additionally, there is ongoing research on the synthesis and purification of this compound to improve its availability for research and vaccine development.
Synthesis Methods
Quinolin-8-yl 2,5-dimethylbenzenesulfonate is synthesized from the bark of the Quillaja saponaria tree. The bark is first extracted with a solvent such as ethanol or methanol. The extract is then purified using various chromatography techniques to isolate the this compound molecule.
Scientific Research Applications
Quinolin-8-yl 2,5-dimethylbenzenesulfonate has been extensively studied for its adjuvant properties in vaccine formulations. It has been shown to enhance the immune response to a wide range of antigens, including viral, bacterial, and cancer antigens. This compound has been used in various vaccine formulations, including vaccines for malaria, cancer, and HIV.
Properties
IUPAC Name |
quinolin-8-yl 2,5-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-12-8-9-13(2)16(11-12)22(19,20)21-15-7-3-5-14-6-4-10-18-17(14)15/h3-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMCCYBPSZGYRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2384918.png)
![N-[(2-chlorophenyl)methyl]-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2384919.png)
![2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2384920.png)
![(1-Methyltriazol-4-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2384922.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2384931.png)




![(Z)-methyl 3-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2384938.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2384940.png)
